2-(Tributylstannyl)thiazole

Overview

Description

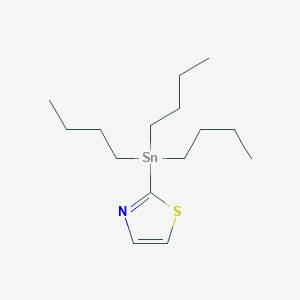

2-(Tributylstannyl)thiazole (CAS: 121359-48-6) is an organotin compound featuring a thiazole ring substituted with a tributylstannyl group at the 2-position. Its molecular formula is C₁₅H₂₉NSSn, with a molecular weight of 388.2 g/mol . This compound is synthesized via high-yield Stille coupling reactions, such as the reaction of 2-bromothiazole with tributyltin chloride, achieving yields exceeding 95% . It is widely utilized in Pd-catalyzed cross-coupling reactions (e.g., Stille coupling) to construct carbon-carbon bonds in pharmaceuticals and optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)thiazole can be synthesized through the reaction of thiazole with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between thiazole and tributyltin chloride. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille cross-coupling reactions. This involves the coupling of the organotin compound with various halides in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halides (e.g., aryl halides, vinyl halides)

Major Products: The major products of these reactions are substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemical Properties and Reactivity

The tributylstannyl group attached to the thiazole ring enhances its reactivity, particularly in cross-coupling reactions. This compound can undergo several types of reactions:

- Cross-Coupling Reactions : The tributylstannyl group facilitates Stille coupling, allowing for the formation of carbon-carbon bonds with other organic molecules. This is crucial in synthesizing complex organic compounds and polymers.

- Substitution Reactions : The tributylstannyl group can be replaced by various electrophiles, enabling the introduction of diverse functional groups into the thiazole structure.

- Oxidation and Reduction : While less common, 2-(tributylstannyl)thiazole can participate in oxidation and reduction reactions, expanding its utility in synthetic pathways.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceutical Development : The compound's ability to form new carbon-carbon bonds makes it an essential building block for developing novel pharmaceuticals. For example, derivatives of thiazole have shown promising antibacterial activity against Mycobacterium tuberculosis, indicating potential therapeutic applications .

- Agrochemicals : Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Materials Science

In materials science, this compound has been incorporated into polymeric systems:

- Polymer Semiconductors : The compound has been utilized in the development of semiconducting polymers that exhibit improved electronic properties. The incorporation of thiazole units enhances intermolecular interactions and chain planarity, which are critical for optimizing device performance in organic thin-film transistors (OTFTs) and photovoltaic cells (PSCs) .

- Catalytic Applications : It has been reported that this compound can act as a catalyst or co-catalyst in various polymerization processes, promoting efficient synthesis at room temperature .

Case Study 1: Antitubercular Activity

A study explored the structure-activity relationship (SAR) of thiazole derivatives against Mycobacterium tuberculosis. The research highlighted that modifications at the C-2 position of the thiazole ring could lead to enhanced antibacterial activity. Compounds derived from this compound were found to exhibit sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as new anti-tubercular agents .

Case Study 2: Polymer Synthesis

Research on polymer semiconductors incorporating thiazole units revealed that these structures can significantly improve charge transport properties. The study showed that polymers synthesized with this compound exhibited high open-circuit voltages and improved efficiency in solar cell applications due to optimized morphology and electronic structure .

Mechanism of Action

The primary mechanism of action for 2-(Tributylstannyl)thiazole in Stille cross-coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with the halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Heterocyclic Stannyl Derivatives

The reactivity and applications of 2-(tributylstannyl)thiazole can be contextualized by comparing it with analogous stannyl-substituted heterocycles (Table 1):

*Calculated based on formula.

Key Observations :

- Steric Considerations: Pyridine derivatives (e.g., 2-(tributylstannyl)pyridine) exhibit planar geometries, whereas thiazole’s non-planar structure (due to sulfur’s larger atomic radius) may influence binding in catalytic systems .

Physical and Spectroscopic Properties

Collision cross-section (CCS) data for this compound (Table 2) highlights its structural compactness compared to larger organotin compounds:

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 202.1 |

| [M+Na]⁺ | 207.5 |

| [M-H]⁻ | 197.5 |

These values suggest moderate molecular rigidity, advantageous for precise molecular docking in drug design . In contrast, benzothiadiazole-stannyl hybrids (e.g., compounds in ) exhibit higher CCS due to extended conjugation.

Biological Activity

2-(Tributylstannyl)thiazole is an organotin compound characterized by the presence of a thiazole ring and a tributylstannyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis. The thiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈NSSn, with a molecular weight of approximately 305.1 g/mol. The structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, bonded to a tributylstannyl group that serves as a functional handle for further chemical modifications.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Various studies have demonstrated that thiazole compounds can effectively inhibit the growth of bacteria and fungi. For example, derivatives containing the thiazole ring have been shown to possess antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

A study highlighted the effectiveness of certain thiazole derivatives against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazole derivatives are known to influence various cellular processes, including cell cycle regulation and apoptosis. In vitro studies have reported that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB231 and HCT116, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

- Nucleophilic Substitution : The tributylstannyl group can be replaced by nucleophiles in biological systems, facilitating interactions with proteins or nucleic acids.

- C-H Activation : The thiazole ring can activate adjacent C-H bonds, allowing for further functionalization and enhancing the compound's reactivity.

- Electron Transfer : The thiazole moiety can act as an electron acceptor, which may play a role in charge transfer processes relevant to its biological activity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(tributylstannyl)thiazole, and how is its purity validated?

- Methodological Answer : this compound is synthesized via Stille coupling precursors, typically involving palladium catalysts (e.g., [Pd(PPh₃)₄]) and a tin-thiazole intermediate. For example, in carbazole derivative synthesis, 3-iodo-9-methyl-9H-carbazole reacts with this compound under heated (100°C) DMF conditions . Purity is validated using ¹H/¹³C NMR spectroscopy to confirm structural integrity, mass spectrometry for molecular weight verification, and elemental analysis to match calculated/experimental C/H/N/S percentages .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Critical techniques include:

- ¹H/¹³C NMR : To resolve thiazole proton environments (e.g., aromatic protons at δ ~7.5–8.5 ppm) and confirm tributyltin bonding .

- FT-IR : Identifies C-Sn stretching vibrations (~450–550 cm⁻¹) and thiazole ring modes (C=N/C-S) .

- Mass Spectrometry (EI or ESI) : Validates molecular ion peaks (e.g., m/z 374 for C₁₅H₂₉NSSn) and isotopic patterns from tin .

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : The compound is moisture-sensitive and prone to Sn-C bond hydrolysis. Store under inert atmosphere (N₂/Ar) at 4°C to prevent degradation . Use anhydrous solvents (e.g., DMF, THF) and gloveboxes for reactions. Toxicity requires PPE (gloves, goggles) and proper waste disposal for organotin compounds .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this compound to minimize homocoupling byproducts?

- Methodological Answer : Homocoupling (e.g., R-Sn-Sn-R) arises from oxidative side reactions. Mitigation strategies include:

- Catalyst Selection : Use Pd(0) catalysts (e.g., [Pd(PPh₃)₄]) over Pd(II) to suppress Sn reductive elimination .

- Stoichiometry Control : Limit excess tributyltin reagent (≤1.2 equiv) to avoid competing pathways .

- Solvent Degassing : Remove O₂ from solvents (via freeze-pump-thaw) to prevent Sn oxidation .

- Additives : LiCl or CuI can stabilize Pd intermediates and improve cross-coupling efficiency .

Q. How does the electronic nature of substituents on the thiazole ring affect reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (EWGs) on thiazole (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing oxidative addition to Pd. Conversely, electron-donating groups (EDGs) slow reactivity but improve stability. For example, 2-(tributylstannyl)-4-methylthiazole shows slower coupling than unsubstituted analogs due to EDG effects. Reactivity trends are quantified via Hammett plots using σ values .

Q. What strategies stabilize this compound against degradation during long-term storage?

- Methodological Answer :

- Low-Temperature Storage : Maintain at 4°C in amber vials to reduce thermal/light-induced decomposition .

- Stabilizing Solvents : Store in dry THF or toluene with molecular sieves to absorb moisture .

- Periodic Purity Checks : Monitor via TLC or NMR every 3–6 months to detect Sn hydrolysis (evidenced by free thiazole or Bu₃Sn-OH byproducts) .

Q. How can researchers analyze contradictory yield data in Stille couplings involving this compound?

- Methodological Answer : Contradictions often stem from:

- Catalyst Poisoning : Trace O₂ or amines in solvents deactivate Pd. Use GC-MS or ICP-OES to detect Pd(0) aggregation .

- Substrate Impurities : Screen aryl halides via HPLC for halide content (e.g., residual Br⁻ reduces reactivity).

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (80–120°C) and time (12–48 hrs) to identify optimal conditions .

Properties

IUPAC Name |

tributyl(1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOFQGMXQCSPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376849 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121359-48-6 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(1,3-thiazol-2-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.